

An In-Depth Technical Guide to (+/-)-Anatoxin A Fumarate: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+/-)-Anatoxin A fumarate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Anatoxin A fumarate is a potent neurotoxin and a powerful agonist of nicotinic acetylcholine receptors (nAChRs).[1] Originally isolated from cyanobacteria, this bicyclic amine alkaloid, often referred to as "Very Fast Death Factor" (VFDF), plays a crucial role in neuroscience research.[1][2] Its high affinity and stereoselective binding to nAChRs make it an invaluable pharmacological tool for studying cholinergic neurotransmission and the development of therapeutic agents for neurological disorders characterized by low acetylcholine levels, such as Alzheimer's and Parkinson's disease.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and handling of **(+/-)-Anatoxin A fumarate**, presenting key data in a structured format for easy reference by the scientific community.

Chemical and Physical Properties

(+/-)-Anatoxin A fumarate is the fumarate salt of anatoxin-a, a formulation that enhances its water solubility. The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties

Property	Value	Reference(s)
Chemical Name	1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-ethanone, 2-butenedioate	[3] [4]
Common Name	(+/-)-Anatoxin A Fumarate	[3]
CAS Number	1219922-30-1	[3] [4]
Molecular Formula	C ₁₀ H ₁₅ NO • C ₄ H ₄ O ₄	[3] [4]
Molecular Weight	281.31 g/mol	[3] [5]
Purity	≥95% - ≥98% (lot dependent)	[4] [6]
Canonical SMILES	<chem>CC(C1=CCCC2NC1CC2)=O.O=C(/C=C/C(O)=O)O</chem>	[4]
InChI Key	ZJSIFVODFDHYJU-WLHGVMMLRSA-N	[4]

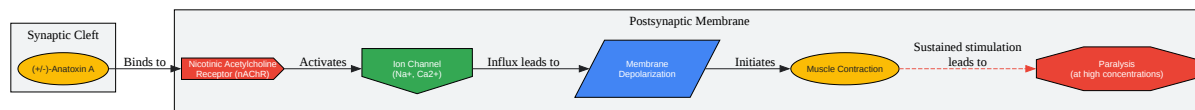
Table 2: Physical and Spectroscopic Properties

Property	Value	Reference(s)
Physical Appearance	A solid, described as off-white to cream or light brown.[4][6][7]	[4][6][7]
Melting Point	124-126 °C (decomposes)	[7]
Solubility	Water: 10 mg/mL (35.55 mM), 15 mg/mL, 50 mM.[4][7][8] Highly soluble in water.[9]	[4][7][8][9]
Optical Rotation ([α] _D)	+28° (c = 0.29, MeOH) for the (+) enantiomer.	[7]
Stability	Stable for ≥ 4 years when stored at -20°C.[4] Photochemically degrades in sunlight, with a half-life of 1-2 hours.[2][9] More stable in acidic conditions and degrades faster in neutral or alkaline conditions.[10]	[2][4][9][10]
Storage	Store desiccated at -20°C.[3] [4]	[3][4]

Biological Activity and Mechanism of Action

(+/-)-Anatoxin A is a potent agonist at neuronal nicotinic acetylcholine receptors.[11] It exhibits a higher affinity for these receptors than the endogenous ligand, acetylcholine.[1][12] This interaction triggers the opening of ion channels, leading to depolarization of the postsynaptic membrane.[2] At high concentrations, this can result in a persistent depolarization, causing a blockade of neuromuscular transmission, leading to paralysis and, in severe cases, death by respiratory arrest.[1][2]

Signaling Pathway of Anatoxin A at the Neuromuscular Junction



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Caption: Mechanism of action of (+/-)-Anatoxin A at the nicotinic acetylcholine receptor.

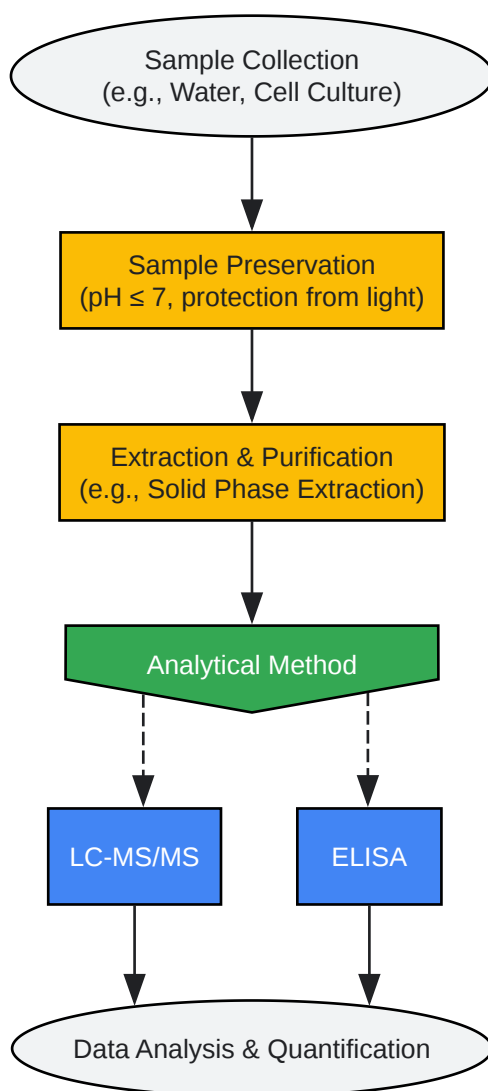
Table 3: Receptor Binding and Functional Activity

Parameter	Receptor Subtype	Value	Species	Preparation	Reference(s)
Ki	$\alpha 4\beta 2$	1.25 nM	Rat	Brain membranes	[11]
Ki	$\alpha 7$	1.84 μ M (1840 nM)	Rat	Brain membranes	[11]
EC ₅₀	Dopamine Release	134 nM	Rat	Striatal synaptosomes	[4][11]
EC ₅₀	⁸⁶ Rb ⁺ Influx	48 nM	Mouse	M10 cells (expressing $\alpha 4\beta 2$)	[13]
EC ₅₀	ACh Release	140 nM	Rat	Hippocampal synaptosomes	[13]
EC ₅₀	Nicotinic Currents	0.58 μ M	Xenopus	Oocytes (expressing $\alpha 7$)	[13]
EC ₅₀	Nicotinic Currents	3.9 μ M	Rat	Hippocampal neurons	[13]

Experimental Protocols

Detailed protocols for the total synthesis of (+/-)-Anatoxin A are complex and often proprietary. The biosynthesis in cyanobacteria involves a polyketide synthase pathway starting from proline.[2][14] For analytical purposes, several methods are employed for the detection and quantification of anatoxin-a in various matrices.

Conceptual Workflow for Anatoxin-A Analysis



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Caption: A generalized workflow for the analysis of Anatoxin-A from environmental or biological samples.

A. Sample Preparation for Water Analysis (Based on EPA Method 545)[15]

- Collect 10 mL samples in bottles containing preservatives (e.g., ascorbic acid and sodium bisulfate).[15]
- Add internal standards.[15]
- Filter 1 mL of the sample into a vial using a 0.2-μm PVDF filter.[15]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and specific method for the determination of anatoxin-a.[16]

- Instrumentation: Agilent 1200 Infinity Series LC and Agilent 6460A Triple Quadrupole LC/MS System or similar.[15]
- Mobile Phase & Gradient: Specific conditions will vary based on the column and instrument but generally involve a gradient of water and acetonitrile with formic acid or ammonium formate.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for anatoxin-a and its internal standard.[15] Phenylalanine can be an interferent and must be chromatographically resolved.[17]

C. Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a high-throughput method suitable for screening a large number of samples.[17]

- Principle: Competitive ELISA formats are typically used where free anatoxin-a in the sample competes with a labeled anatoxin-a conjugate for binding to a limited number of specific antibodies.[17]
- Detection: The signal, often colorimetric, is inversely proportional to the concentration of anatoxin-a in the sample.[17]
- Performance: Limits of detection (LOD) as low as 0.1 ng/mL have been reported for competitive ELISAs.[17]

D. Cell-Based Assays for Cytotoxicity and Uptake[18]

- Cell Culture: Culture appropriate cell lines (e.g., neuronal cell lines like N2a or SH-SY5Y, or immune cell lines like Jurkat and THP-1) under standard conditions.[18]
- Exposure: Treat cells with varying concentrations of **(+/-)-Anatoxin A fumarate** (e.g., up to 200 µg/mL) for a specified duration (e.g., 24 hours).[18]
- Cytotoxicity Assessment: Measure cell viability using standard assays such as MTT, MTS, or neutral red uptake.

- Uptake Analysis:
 - Separate the cells from the culture medium.[18]
 - Lyse the cells to release intracellular contents.
 - Extract anatoxin-a from both the cell lysate and the medium.[18]
 - Quantify anatoxin-a concentration in both fractions using a sensitive method like UHPLC-MS/MS to determine the extent of cellular uptake.[18]

Safety and Handling

(+/-)-Anatoxin A fumarate is a potent neurotoxin and should be handled with extreme care.[7]

- Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.[7][19] Work in a well-ventilated area or under a chemical fume hood.[19]
- Handling: Avoid inhalation of dust and contact with skin and eyes.[7][19] Do not eat, drink, or smoke when handling this product.[20]
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[19][20]
 - Skin Contact: Immediately wash with soap and plenty of water.[19][20]
 - Eye Contact: Rinse with plenty of water for several minutes.[19][21]
 - Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[19]
- Disposal: Dissolve or mix the compound with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[7] Dispose of in accordance with local, state, and federal regulations.[20]

Conclusion

(+/-)-Anatoxin A fumarate remains a critical tool for the study of the cholinergic nervous system. Its well-characterized interaction with nicotinic acetylcholine receptors provides a foundation for investigating receptor function, physiology, and pathology. The data and protocols summarized in this guide are intended to support researchers in the safe and effective use of this potent compound in their scientific endeavors, ultimately contributing to a deeper understanding of neurological processes and the development of novel therapeutics.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to (+/-)-Anatoxin A Fumarate: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2740578#chemical-and-physical-properties-of-anatoxin-a-fumarate]

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